3-(Pyridin-2-ylamino)benzoic acid
Description
3-(Pyridin-2-ylamino)benzoic acid is an organic compound with the molecular formula C12H10N2O2. chemicalbook.com It belongs to the class of N-phenyl-2-aminopyridine derivatives, which are recognized for their diverse biological activities. The molecule's architecture, featuring both hydrogen bond donors (the amine and carboxylic acid groups) and acceptors (the pyridine (B92270) nitrogen and carbonyl oxygen), allows for a variety of intermolecular interactions, making it a valuable building block in supramolecular chemistry and drug design.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 348110-39-4 |
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| Predicted Boiling Point | 418.0±25.0 °C |
| Predicted Density | 1.328±0.06 g/cm3 |
Amine-substituted benzoic acid derivatives are a broad class of compounds with a significant history in medicinal chemistry. The position of the amino group on the benzoic acid ring (ortho, meta, or para) significantly influences the compound's physical, chemical, and biological properties. For instance, para-aminobenzoic acid (PABA) derivatives have been extensively studied and developed as local anesthetics, such as benzocaine and procaine. pharmacy180.com Other derivatives have been investigated for their diuretic properties. acs.orgacs.org
The structure-activity relationship (SAR) of benzoic acid derivatives reveals that modifications to the amino group and the aromatic ring can drastically alter their therapeutic effects. pharmacy180.com The introduction of a pyridinylamino group at the meta-position, as seen in this compound, creates a more complex scaffold compared to simple aminobenzoic acids, opening up possibilities for new biological targets and applications.
Both pyridine and benzoic acid are considered "privileged scaffolds" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. It is a common feature in many natural products, vitamins (like niacin and pyridoxine), and over 7,000 pharmaceutical drugs. nih.govnih.gov Its polarity and ability to form hydrogen bonds often enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which is often crucial for receptor binding. nih.gov The versatility of the pyridine scaffold allows it to be a key component in drugs with a wide range of therapeutic applications, including antibacterial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net
The benzoic acid moiety provides a carboxylic acid group, which is a key functional group for interacting with biological systems. It can act as a hydrogen bond donor and acceptor and is often involved in forming salt bridges with basic residues in protein binding sites. This scaffold is present in numerous drugs and is a common starting point for the synthesis of more complex molecules. preprints.org Research has shown that benzoic acid derivatives possess a wide array of biological activities, including anticancer and antimicrobial effects. preprints.orgmdpi.com
The combination of these two privileged scaffolds in this compound results in a molecule with a high potential for biological activity and diverse applications in medicinal chemistry.
Academic and industrial research into compounds structurally related to this compound has explored a variety of therapeutic areas. The general structure, featuring a substituted aminobenzoic acid core, serves as a versatile template for library synthesis and lead optimization.
One significant area of investigation is in the development of kinase inhibitors for cancer therapy. For example, the closely related compound 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is an intermediate in the synthesis of Nilotinib, a drug used to treat chronic myelogenous leukemia. chemicalbook.com Other research has focused on designing pyridazine-containing benzoic acid derivatives as potential anticancer agents, targeting colon cancer cell lines. preprints.orgresearchgate.net
More recently, this class of compounds has been explored for its potential in treating neurodegenerative diseases. A study on 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives, which are amides of the corresponding benzoic acid, identified them as inhibitors of the c-Abl kinase. nih.gov Inhibition of c-Abl is a therapeutic strategy for Parkinson's disease, and these studies have demonstrated the neuroprotective effects of these compounds in cellular models. nih.gov These research trajectories highlight the broad therapeutic potential of the pyridinylaminobenzoic acid scaffold, spanning from oncology to neurodegeneration.
Structure
3D Structure
Properties
IUPAC Name |
3-(pyridin-2-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSORMAMCGMXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-(Pyridin-2-ylamino)benzoic Acid
The formation of the diarylamine linkage in this compound is the key synthetic challenge. Chemists have developed several reliable methods to construct this C-N bond, with copper-catalyzed reactions being the most prominent.
Copper-Catalyzed Condensation Reactions (e.g., Ullmann-type)
The Ullmann condensation, a classic copper-catalyzed N-arylation reaction, is a foundational method for synthesizing diarylamines. organic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide at elevated temperatures. In the context of this compound, the synthesis involves the reaction between 3-aminobenzoic acid and a 2-halopyridine (such as 2-chloropyridine (B119429) or 2-bromopyridine) or, alternatively, 2-aminopyridine (B139424) and a 3-halobenzoic acid. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 150 °C) and stoichiometric amounts of copper. capes.gov.br
The general mechanism involves the formation of a copper(I) alkoxide or amide, which then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate proceeds through reductive elimination to form the desired C-N bond and regenerate the copper catalyst. organic-chemistry.org
Reaction Conditions and Optimizations
Optimizing the Ullmann condensation is crucial for achieving high yields and mitigating the harsh conditions. Key parameters that are frequently adjusted include the choice of catalyst source, base, solvent, and temperature. While early versions of the reaction used copper powder or copper salts in stoichiometric amounts, modern protocols often employ catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). nih.govmdpi.com
The choice of base is critical for the reaction's success. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used to facilitate the deprotonation of the amine. The solvent must be able to withstand high temperatures and solubilize the reactants; common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and nitrobenzene. nih.gov Recent advancements have focused on developing conditions that allow the reaction to proceed at lower temperatures, thereby improving functional group tolerance. nih.gov
| Parameter | Common Reagents/Conditions | Purpose |
|---|---|---|
| Copper Source | CuI, Cu₂O, CuBr, Copper Powder | Catalyst for C-N bond formation |
| Aryl Halide | Aryl Iodide, Aryl Bromide | Electrophilic partner; iodides are generally more reactive |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonation of the amine nucleophile |
| Solvent | DMF, DMSO, NMP, Toluene | High-boiling polar aprotic solvents are common |
| Temperature | 80 - 210 °C | Required to overcome the activation energy, though modern methods aim lower |
Catalytic Systems and Ligand Effects
A significant evolution in Ullmann-type reactions has been the introduction of ligands to accelerate the catalytic cycle and enable milder reaction conditions. Ligands coordinate to the copper center, increasing its solubility and reactivity. This has broadened the substrate scope and improved reaction efficiency, often allowing for lower catalyst loading and temperatures. capes.gov.br
Amino acids, particularly L-proline and N,N-dimethylglycine, have been identified as highly effective ligands, facilitating couplings at temperatures as low as 40-90 °C. nih.gov Other successful ligand classes include diamines (e.g., benzene-1,2-diamine derivatives), phenanthrolines, and acetylcoumarins. tcichemicals.comthieme-connect.de These ligands can stabilize the active copper species and promote the key steps of oxidative addition and reductive elimination, making the synthesis more practical and efficient. tcichemicals.com For instance, the use of diamine ligands can generate electron-rich anionic copper complexes that undergo rapid oxidative addition even at room temperature. tcichemicals.com
Reductive Amination Strategies
Reductive amination offers an alternative pathway for the synthesis of this compound. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. For this specific compound, the strategy would involve the condensation of 3-formylbenzoic acid with 2-aminopyridine. harvard.edu
The subsequent reduction of the imine can be achieved using a variety of reducing agents. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, tolerating a wide range of functional groups. harvard.edu Other common reducing agents include sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation. chim.it This approach avoids the high temperatures and metal catalysts associated with the Ullmann reaction but requires the appropriate carbonyl precursor. The reaction is typically performed in a solvent like dichloroethane or methanol, often with the addition of acetic acid to catalyze imine formation. harvard.eduresearchgate.net
Multi-Step Synthesis Approaches
Complex molecules are often constructed through multi-step sequences that allow for greater control over the introduction of functional groups. A plausible multi-step synthesis of this compound could begin with 3-nitrobenzoic acid.
A typical sequence would be:
Reduction of the Nitro Group : The nitro group of 3-nitrobenzoic acid is reduced to an amine, yielding 3-aminobenzoic acid. This transformation is commonly achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using a metal like tin (Sn) or iron (Fe) in acidic media. google.com
Copper-Catalyzed Coupling : The resulting 3-aminobenzoic acid is then coupled with a 2-halopyridine using the Ullmann conditions described previously. google.com
This approach allows for the use of readily available starting materials and separates the synthesis into distinct, high-yielding steps. trine.edu
Synthesis of Structurally Related Derivatives and Analogs
The synthetic methodologies used for this compound can be adapted to create a variety of structurally related derivatives and analogs. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry or materials science.
For example, replacing the pyridine (B92270) ring with a pyrimidine (B1678525) ring leads to 3-(pyrimidin-2-ylamino) derivatives. The synthesis of a related compound, methyl 3-(pyrimidin-2-ylamino)propanoate, has been achieved by reacting 2-aminopyrimidine (B69317) with methyl acrylate (B77674) in acetic acid. researchgate.net This ester can then be converted to a hydrazide and used as a building block for more complex heterocyclic systems. researchgate.net
Similarly, analogs incorporating a triazole ring have been synthesized. These often involve multi-step sequences where a key building block containing a benzoic acid moiety is modified. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized, demonstrating the versatility of the benzoic acid scaffold in constructing diverse chemical entities. researchgate.net These syntheses highlight how the core structure can be elaborated by building different heterocyclic rings onto the amino or benzoic acid functionalities.
Modification of the Pyridine Moiety
The pyridine ring of this compound offers several positions for modification, allowing for the fine-tuning of the molecule's electronic and steric properties. Substituents can be introduced onto the pyridine ring either prior to or after the C-N bond formation. For instance, substituted 2-halopyridines can be used as starting materials in the Buchwald-Hartwig or Ullmann reactions to generate derivatives with modified pyridine moieties.
Derivatization of the Benzoic Acid Moiety
The carboxylic acid group is a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.
The carboxylic acid functionality of this compound can be readily converted to its corresponding esters through various esterification methods. A common and straightforward approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.orgresearchgate.net This is an equilibrium-driven reaction, and often an excess of the alcohol is used to drive the reaction towards the ester product. libretexts.org
Alternatively, milder, non-acidic conditions can be employed. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of benzoic acids with alcohols under neat conditions. mdpi.com Another approach involves the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with an alcohol.
A study on the esterification of various benzoic acids demonstrated that the reaction of the acid with an alcohol in the presence of a catalytic amount of N-bromosuccinimide at 70 °C can provide the corresponding esters in good to excellent yields. mdpi.com The reaction conditions and yields for the esterification of benzoic acid with different alcohols are summarized in the table below.
| Alcohol | Reaction Time (h) | Yield (%) |
| Methanol | 20 | 95 |
| Ethanol | 20 | 92 |
| n-Propanol | 24 | 88 |
| Isopropanol | 30 | 75 |
| n-Butanol | 20 | 90 |
Table 1: Esterification of Benzoic Acid with Various Alcohols Catalyzed by N-bromosuccinimide. mdpi.com
The conversion of the carboxylic acid group to an amide is another important derivatization. This can be achieved by reacting this compound with an amine in the presence of a coupling agent. A variety of coupling reagents are available for this transformation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium-based reagents.
A general procedure for amide synthesis involves the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures. nih.gov This method has been shown to be effective for a wide range of substrates, affording the corresponding amides in good to excellent yields. nih.gov The reaction likely proceeds through the formation of an activated acylpyridinium species.
Research on the amidation of benzoic acid with various amines using TiCl4 in pyridine at 85 °C has shown high efficiency. The reaction conditions and yields are presented in the table below.
| Amine | Reaction Time (h) | Yield (%) |
| Aniline (B41778) | 2 | 98 |
| Benzylamine | 2 | 95 |
| Morpholine | 3 | 92 |
| Piperidine (B6355638) | 3 | 90 |
Table 2: Amidation of Benzoic Acid with Various Amines using TiCl4 in Pyridine. nih.gov
Strategies for Isomer Control and Selective Synthesis
The synthesis of this compound requires regioselective control to ensure the formation of the desired meta-substituted isomer over the ortho- and para-isomers. The starting materials, 2-halopyridine and 3-aminobenzoic acid, dictate the formation of the 3-isomer. The regioselectivity is therefore primarily controlled by the choice of the appropriately substituted starting materials.
In copper-catalyzed amination reactions of chlorobenzoic acids, it has been observed that amination occurs selectively at the halide position ortho to the carboxylic acid group. acs.org This directing effect of the carboxylate group can be exploited for the selective synthesis of specific isomers. For instance, the reaction of 2,4-dichlorobenzoic acid with an aniline derivative resulted in selective amination at the 2-position. acs.org
Chemical Reactivity and Transformations
Oxidation Pathways
The this compound molecule contains several sites susceptible to oxidation, including the pyridine nitrogen and the secondary amine bridge. The oxidation of N-aryl-2-aminopyridines can lead to various products depending on the oxidant and reaction conditions. For example, rhodium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes has been shown to produce N-(2-pyridyl)indoles. acs.org
Furthermore, the oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation. This can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.
Reduction Reactions
The chemical structure of this compound offers several sites that can undergo reduction. These include the carboxylic acid group and the two aromatic rings.
The carboxylic acid can be reduced to the corresponding alcohol, 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the acidic functionality into a primary alcohol, which can be a useful handle for further synthetic modifications.
Catalytic hydrogenation presents a method for the reduction of the aromatic rings. The benzene (B151609) ring of benzoic acid and its derivatives can be hydrogenated to a cyclohexane (B81311) ring under various catalytic systems, such as platinum on titanium dioxide (Pt/TiO₂), often requiring elevated pressures and temperatures. Similarly, the pyridine ring can be reduced to a piperidine ring. The selective reduction of one ring over the other would depend on the specific catalyst and reaction conditions employed. For instance, the hydrogenation of pyridine and its derivatives to piperidines has been achieved using bimetallic nanoparticles and other catalysts under various conditions.
Furthermore, if the synthesis starts from a nitrated precursor, such as 3-amino-5-nitrobenzoic acid, the nitro group can be readily reduced to the corresponding amine. This reduction is a common transformation in aromatic chemistry and can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., Sn/HCl).
Table 1: Potential Reduction Reactions of this compound and its Precursors
| Functional Group | Reagent/Catalyst | Product Functional Group |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Benzene Ring | Platinum on Titanium Dioxide (Pt/TiO₂) | Cyclohexane Ring |
| Pyridine Ring | Bimetallic Nanoparticles | Piperidine Ring |
| Nitro Group | Palladium on Carbon (Pd/C), H₂ | Amino Group |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The two aromatic rings in this compound exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to the electronic effects of their substituents.
The benzoic acid ring is influenced by the amino group at the 3-position and the carboxylic acid group at the 1-position. The amino group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The interplay of these two groups will direct incoming electrophiles. For example, in aniline, the amino group strongly directs electrophiles to the ortho and para positions.
The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution. When substitution does occur, it typically favors the 3- and 5-positions. The amino group attached to the 2-position of the pyridine ring is an activating group. However, in acidic media, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack. The nitration of 2-aminopyridine, for instance, often requires harsh conditions and can lead to a mixture of products, with the 5-nitro derivative often being a major product. Halogenation of substituted pyridines can also be achieved using various reagents and conditions.
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). The presence of a good leaving group at one of these positions would facilitate substitution by a nucleophile.
The benzoic acid ring, being more electron-rich than the pyridine ring, is less prone to nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups.
Table 2: Predicted Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Aromatic Ring | Predicted Position(s) of Substitution | Influencing Factors |
| Electrophilic | Benzoic Acid | Ortho/Para to Amino, Meta to Carboxyl | Activating -NH-, Deactivating -COOH |
| Electrophilic | Pyridine | 3- and 5-positions | Electron-deficient ring, Activating -NH- |
| Nucleophilic | Pyridine | 4- and 6-positions | Electron-deficient ring |
| Nucleophilic | Benzoic Acid | Generally unreactive | Requires strong activation |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 3-(Pyridin-2-ylamino)benzoic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration values of the proton signals allow for the assignment of each proton to its specific position within the molecule. The aromatic protons of the benzoic acid and pyridine (B92270) rings typically appear in the downfield region of the spectrum. For instance, in a related compound, 3-methylbenzoic acid, the aromatic protons resonate in the range of 7.22-8.03 ppm. rsc.org The carboxylic acid proton of this compound is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, as seen with the carboxylic acid proton of 3-methylbenzoic acid which appears at 13.36 ppm in DMSO. rsc.org The amine (N-H) proton also gives a characteristic signal.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is particularly noteworthy, typically resonating in the range of 165-185 ppm. rsc.org The aromatic carbons of the two rings will have signals in the aromatic region of the spectrum, generally between 110 and 150 ppm. rsc.orgresearchgate.net
Table 1: Representative NMR Data for Related Structures
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| 3-Methylbenzoic acid | ¹H | DMSO | 8.03 – 7.22 (m, 4H, Ar-H), 2.37 (s, 3H, CH₃), 13.36 (s, 1H, COOH) rsc.org |
| 3-Methylbenzoic acid | ¹³C | DMSO | 167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3 rsc.org |
| 3-(Dimethylamino)benzoic acid | ¹H | Not Specified | Aromatic and amine protons observed chemicalbook.com |
| 3-methyl-2-pyridinamine | ¹H | CDCl₃ | 7.93, 7.23, 6.58 (aromatic), 2.09 (methyl) chemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₁₂H₉NO₂), the molecular weight is 199.20 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 199. The fragmentation of this molecular ion can provide valuable structural information. For example, the mass spectrum of benzoic acid shows a characteristic loss of a hydroxyl group (-OH) to form a benzoyl cation at m/z 105, followed by the loss of carbon monoxide (CO) to yield a phenyl cation at m/z 77. docbrown.infonist.gov Similarly, this compound is expected to exhibit fragmentation patterns corresponding to the loss of the carboxylic acid group or cleavage of the bond between the two aromatic rings. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. rsc.org
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z |
| [M+H]⁺ | 200.07060 |
| [M+Na]⁺ | 222.05254 |
| [M-H]⁻ | 198.05604 |
| [M+H-H₂O]⁺ | 182.06058 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. docbrown.infolibretexts.org
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.
C=O Stretch: A strong, sharp absorption band in the range of 1680-1760 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. docbrown.infolibretexts.org
C=C and C=N Stretches: Absorptions in the 1450-1625 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic rings and the C=N stretching of the pyridine ring. docbrown.info
C-O Stretch: A band in the 1210-1320 cm⁻¹ region is attributed to the C-O stretching of the carboxylic acid. docbrown.infolibretexts.org
C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring will appear in the fingerprint region, typically between 680-900 cm⁻¹. instanano.com
Table 3: General Infrared Absorption Ranges for Key Functional Groups
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |
| Amine | N-H Stretch | 3300-3500 | Moderate |
| Carbonyl (Carboxylic Acid) | C=O Stretch | 1680-1760 | Strong |
| Aromatic | C=C Stretch | 1450-1600 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional solid-state structure of a crystalline compound.
Elucidation of Solid-State Molecular Structure
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles. researchgate.netresearchgate.net This technique would reveal the planarity or non-planarity of the molecule, including the dihedral angle between the pyridine and benzoic acid rings. For instance, in the related compound 3-(4-Pyridyl)benzoic acid, the benzene and pyridine rings are not planar, exhibiting a dihedral angle of 32.14(7)°. researchgate.net
Structural Validation of Synthetic Products and Isomers
Single-crystal X-ray diffraction provides unequivocal proof of the connectivity of atoms, thereby validating the synthetic product and distinguishing it from any potential isomers. This is particularly important in cases where spectroscopic data alone might not be sufficient to differentiate between closely related structures. researchgate.net
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular structure and reactivity of 3-(Pyridin-2-ylamino)benzoic acid.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), have been employed to determine optimized molecular geometries and vibrational frequencies. researchgate.netniscair.res.inresearchgate.net These studies are crucial for understanding the fundamental quantum mechanical properties of the molecule. For instance, in a study on a related benzoic acid derivative, DFT and Hartree-Fock (HF) methods were utilized to optimize the crystal structure and analyze its molecular features. researchgate.net Theoretical calculations on similar structures, such as 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, have also been performed using the B3LYP/6-31G(d,p) method to investigate their electronic structures. niscair.res.in
Prediction of Electronic Properties and Reactivity Parameters
Theoretical studies have been instrumental in predicting the electronic properties and reactivity of this compound and its analogs. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscair.res.inrsc.org For example, in a study of a nitrofurantoin–3-aminobenzoic acid cocrystal, the calculated HOMO–LUMO energy gap revealed that the cocrystal is more reactive than its individual components. rsc.org These calculations help in understanding various aspects of pharmacological sciences by providing insights into the molecule's potential as a drug candidate. rsc.org
Furthermore, the molecular electrostatic potential (MEP) is another important property analyzed through these calculations. The MEP map provides a visual representation of the charge distribution around the molecule, indicating regions that are prone to electrophilic and nucleophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of a Related Benzoic Acid Derivative using DFT
| Parameter | Value (eV) | Method |
| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) researchgate.net |
| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) researchgate.net |
| Energy Gap (ΔE) | 4.15 | DFT-B3LYP/6-311++G(d,p) researchgate.net |
| Energy Gap (ΔE) | 2.77 | DFT-LSDA/6-311++G(d,p) researchgate.net |
| Energy Gap (ΔE) | 9.81 | HF/6-311++G(d,p) researchgate.net |
Conformational Analysis and Energy Landscapes
The conformational flexibility of molecules like this compound is crucial for their biological activity. Computational methods are used to explore the potential energy landscape and identify stable conformers. For the related molecule 3-(4-Pyridyl)benzoic acid, it has been shown that the molecule is not planar, with the benzene (B151609) and pyridine (B92270) rings having a significant dihedral angle. researchgate.net Similarly, studies on 3-methyl-2-(phenylamino)benzoic acids have revealed that conformational flexibility, influenced by substitution patterns, can lead to polymorphism. rsc.orguky.edu These analyses provide insights into the different spatial arrangements the molecule can adopt, which is critical for understanding its interactions with biological targets. rsc.orguky.edu Enhanced sampling methods like metadynamics coupled with classical force fields can be used to explore the conformational free energy landscape of such molecules in different environments. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations offer a powerful lens to study the dynamic behavior of this compound and its interactions with biological macromolecules.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how a ligand, such as a derivative of this compound, might interact with a protein target. For instance, derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have been designed and synthesized based on molecular modeling studies to act as c-Abl inhibitors. nih.gov Docking simulations help in predicting the binding mode and affinity of a ligand within the active site of a target protein, providing crucial information for drug design and discovery. researchgate.netnih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a key output of these simulations. For example, in a study of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, a free binding energy of -10.20 kcal/mol and a Ki value of 33.30 nM were calculated for its interaction with GABA-AT, suggesting it could be a potent inhibitor. researchgate.net Similarly, docking studies of hybrid para-aminobenzoic acid 1,3,5-triazine (B166579) derivatives against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) have shown varied binding affinities, with some compounds exhibiting strong interactions with key amino acid residues in the active site. malariaworld.org These predictions are invaluable for prioritizing compounds for further experimental testing. nih.govmalariaworld.org
Identification of Key Interacting Residues
The specific interactions between a ligand and its protein target are fundamental to its mechanism of action. Molecular docking and crystallography studies of analogous compounds can reveal the key amino acid residues that are likely to interact with this compound.
For instance, in studies of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which contain a related pyridinyl-amino-like substructure, interactions with specific amino acid residues within the active site of the GABAA receptor have been identified. These interactions are a mix of hydrogen bonds and hydrophobic interactions. For example, one of the studied compounds was found to form a hydrogen bond with Tyr497 and also engaged in hydrophobic interactions with residues such as Ile172, Tyr176, and Phe335. mdpi.com Another related compound in the same study formed hydrogen bonds with Tyr497 and Glu493. mdpi.com
Similarly, molecular docking studies of various ligands with tyrosine hydroxylase have highlighted a 'hexa interacting amino acids unit' within a deep binding groove. This unit, which includes residues like Leu324, Phe330, His361, His366, Tyr401, and Glu406, was found to be crucial for the binding of catecholamines and a synthetic inhibitor. nih.gov The 'His361-His336 dyad' was identified as being particularly important. nih.gov In another example, docking of pyrazole (B372694) derivatives into the active site of VEGFR-2 revealed hydrogen bond interactions with residues such as Leu840, Asn923, Arg1066, Cys919, and Asp1046. nih.gov
Based on these analogous structures, it can be inferred that the this compound molecule would likely engage in a variety of interactions. The pyridine nitrogen and the carboxylic acid group are prime candidates for forming hydrogen bonds with polar or charged residues like tyrosine, glutamic acid, aspartic acid, and asparagine. The aromatic rings (both pyridine and benzene) would likely participate in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine and tyrosine within the protein's binding pocket.
Table 1: Potential Interacting Residues for Pyridinylamino-like Scaffolds with Various Protein Targets
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| GABAA Receptor | Tyr497, Ile172, Tyr176, Phe335 | Hydrogen Bond, Hydrophobic | mdpi.com |
| Tyrosine Hydroxylase | Leu324, Phe330, His361, His366, Tyr401, Glu406 | Hydrogen Bond, Hydrophobic | nih.gov |
| VEGFR-2 | Leu840, Asn923, Arg1066, Cys919, Asp1046 | Hydrogen Bond | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a temporal dimension to the static picture offered by molecular docking, allowing for the assessment of the stability of ligand-protein complexes and the exploration of conformational changes.
MD simulations on complexes of proteins with benzoic acid have demonstrated the stability of these interactions. Analyses of root-mean-square deviation (RMSD) and radius of gyration indicated that the protein-benzoic acid complexes remained stable and compact throughout the simulations. nih.gov This suggests that the binding of benzoic acid derivatives, such as this compound, to a protein target can result in a stable complex.
In a more specific example, a 100 ns MD simulation was performed on newly designed 2-amino-6-methyl-pyrimidine benzoic acids in complex with casein kinase-2 (CK2). nih.gov The stability of the designed hits within the binding pocket of CK2 was confirmed through this simulation, indicating that the core scaffold can form stable interactions. nih.gov Similarly, a 10 ns MD simulation of a pyrrolopyrimidine derivative with Bruton's tyrosine kinase (BTK) showed that the ligand remained stable within the active site, forming multiple hydrogen bonds. nih.gov These studies on analogous compounds suggest that a complex between this compound and a suitable protein target would likely exhibit significant stability.
MD simulations are also instrumental in revealing the conformational flexibility of both the ligand and the protein's binding site upon complex formation. A study on protein-benzoic acid complexes showed that the active site residues of the proteins maintained their stability, indicating that the binding of benzoic acid did not induce large, destabilizing conformational changes. nih.gov
Furthermore, cluster analysis of the MD trajectories for these complexes identified different potential binding modes, with the most populated clusters representing the most stable binding conformations. nih.gov This highlights the dynamic nature of the ligand within the binding pocket and the ability of the system to explore various low-energy conformations. The binding modes were stabilized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This dynamic adaptability is crucial for achieving an optimal fit between the ligand and the protein. For this compound, this implies that the dihedral angle between the pyridine and benzene rings could adjust to fit the topology of the binding site, a conformational flexibility that is often key to potent biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are invaluable for developing predictive models and for identifying the key structural features that influence activity.
QSAR models are built by establishing a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and the observed biological activity. For a series of pyrrolopyrimidine derivatives acting as Bruton's tyrosine kinase (BTK) inhibitors, a QSAR model was developed using multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov The dataset was divided into a training set to build the model and a test set to validate its predictive power. nih.gov
In another study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives with antioxidant activity, multivariate linear QSAR models were developed. pensoft.net These models demonstrated high correlation coefficients, indicating their reliability. pensoft.net For this compound and its analogs, a similar approach could be used to develop predictive models for a specific biological activity, provided a dataset of compounds with measured activities is available. Such a model would likely incorporate a combination of electronic, steric, and lipophilic descriptors.
Table 2: Examples of QSAR Model Development for Structurally Related Compounds
| Compound Series | QSAR Method | Key Finding | Reference |
|---|---|---|---|
| Pyrrolopyrimidine derivatives | MLR, ANN | Development of a predictive model for BTK inhibition. | nih.gov |
| Phenylimino-thiazole derivatives | Multivariate Linear Regression | High correlation coefficients achieved in predictive models for antioxidant activity. | pensoft.net |
A primary goal of QSAR studies is to identify the structural features that are either beneficial or detrimental to the biological activity of interest. In the QSAR analysis of the aforementioned phenylimino-thiazole derivatives, it was found that antioxidant activity increased with a decrease in molecular area, volume, and lipophilicity, and with an increase in the magnitude of the dipole moment. pensoft.net This suggests that for this particular activity, smaller, more polar compounds are favored.
For a series of benzoylaminobenzoic acid derivatives with antibacterial activity, QSAR studies revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased activity. nih.gov These findings highlight how different physicochemical properties can drive activity depending on the biological target and mechanism of action.
Biological Activities and Mechanistic Investigations in in Vitro Systems
Anticancer Activity Studies
There is currently no specific data available in peer-reviewed literature detailing the inhibitory effects of 3-(Pyridin-2-ylamino)benzoic acid on the proliferation of cancer cell lines. Studies have been conducted on derivatives, such as a series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids, which showed cytotoxic activity against the HT-29 colon cancer cell line. However, these findings cannot be directly attributed to this compound itself.
No dedicated studies have been published that investigate the ability of this compound to induce apoptosis in cancer cells. Therefore, there is no information on its potential mechanisms of action related to programmed cell death.
The scientific literature lacks studies specifically examining the role of this compound in interfering with DNA replication or repair mechanisms in cancer cells. While some pyridine (B92270) derivatives have been shown to induce DNA damage, this has not been specifically demonstrated for this compound.
There is no available research to suggest that this compound acts as an antagonist of Retinoid X Receptor alpha (RXRα) or modulates other key cancer-related targets.
No studies have been found that evaluate the inhibitory activity of this compound against enzymes relevant to cancer progression, such as Poly (ADP-ribose) polymerase 1 (PARP1).
Antimicrobial Activity Investigations
A review of the current scientific literature indicates that the antimicrobial properties of this compound have not been reported. While studies on other benzimidazole (B57391) derivatives containing a pyridine moiety have shown some antimicrobial effects, these are distinct molecules.
Antibacterial Mechanisms
Inhibition of Bacterial Metabolic Enzymes (e.g., Dihydropteroate Synthase)
Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway, making it a well-established target for antimicrobial agents. nih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov The sulfonamide class of antibiotics acts as competitive inhibitors of DHPS. nih.gov
Although direct evidence for the inhibition of DHPS by this compound is not documented, its structural similarity to pABA, a key substrate of DHPS, suggests a potential for interaction. The amino-substituted benzoic acid moiety could mimic pABA, allowing it to bind to the active site of the enzyme and potentially disrupt folate synthesis. Further enzymatic assays are necessary to validate this hypothesis and determine the inhibitory potency of this compound against DHPS.
Antifungal Properties
Investigations into the antifungal properties of pyridine derivatives have revealed their potential to combat various fungal pathogens. researchgate.netscirp.orgmdpi.com For instance, certain benzoic acid derivatives isolated from Piper cumanense have demonstrated activity against several phytopathogenic fungi, with a notable effect against species of the Fusarium genus. nih.gov While direct antifungal testing of this compound is not reported, the known antifungal activity of its constituent chemical classes suggests it may also possess such properties.
Structure-Activity Relationship (SAR) Studies
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies help to elucidate which parts of a molecule are essential for its activity and how modifications to its structure can enhance or diminish its effects.
Impact of Pyridine Ring Modifications on Target Selectivity
The pyridine ring is a common scaffold in many biologically active compounds. nih.gov Modifications to this ring can significantly impact a compound's interaction with its biological target. For example, the introduction of different substituents on the pyridine ring can alter its electronic properties and steric profile, thereby influencing its binding affinity and selectivity. In some pyridine derivatives, the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) have been shown to enhance biological activity, whereas bulky groups or halogens can sometimes lead to a decrease in potency. nih.gov
Influence of Benzoic Acid Moiety Modifications on Biological Interactions
The benzoic acid moiety also plays a critical role in the biological activity of this class of compounds. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets. nih.gov Studies on related benzoic acid derivatives have shown that the position of substituents on the benzene (B151609) ring can significantly affect their inhibitory mechanisms. For instance, some amino-substituted benzoic acids have been found to act as non-competitive inhibitors of certain enzymes, suggesting they bind to a site other than the active site. nih.gov
Effects of Substituents and Positional Isomers on Activity
Table 1: Summary of Structure-Activity Relationship Insights
| Molecular Moiety | Modification | Potential Impact on Biological Activity |
| Pyridine Ring | Introduction of -OCH3, -OH, -NH2 groups | May enhance biological activity. nih.gov |
| Introduction of bulky or halogen groups | May decrease biological activity. nih.gov | |
| Benzoic Acid Moiety | Position of substituents | Can influence the mechanism of enzyme inhibition (e.g., competitive vs. non-competitive). nih.gov |
| General | Substituent electronic properties (donating/withdrawing) | Can significantly alter the compound's overall activity and properties. researchgate.net |
| Positional isomerism | Affects molecular conformation and interaction with biological targets. |
Enzyme Inhibition Kinetics and Characterization
Currently, there is a notable absence of publicly available scientific literature detailing the enzyme inhibition kinetics and specific molecular target characterization for the chemical compound this compound. Extensive searches of chemical and biological research databases have not yielded studies that specifically investigate the inhibitory activity of this compound against phosphodiesterase 1 (PDE1), butyrylcholinesterase (BChE), or other enzymes.
Investigation of PDE1 Selectivity
There are no available research findings or data concerning the selectivity of this compound for phosphodiesterase 1 (PDE1). The scientific community has not published any studies that explore the inhibitory concentration (IC50) or the binding affinity (Ki) of this specific compound towards PDE1 or its various isoforms. Therefore, its profile as a selective or non-selective PDE1 inhibitor remains uncharacterized.
Exploration of Other Enzyme Targets (e.g., BChE)
Similarly, the exploration of this compound as an inhibitor of other enzyme targets, such as butyrylcholinesterase (BChE), has not been documented in accessible scientific literature. While the broader classes of compounds containing pyridine and benzoic acid moieties have been investigated for a wide range of biological activities, specific data on the interaction between this compound and BChE, or any other enzyme, is not available. Mechanistic studies, including the determination of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), have not been reported for this compound.
Due to the lack of research in this area, no data tables on enzyme inhibition can be provided. Further empirical research would be necessary to determine the biological activities and mechanistic details of this compound as an enzyme inhibitor.
Applications in Chemical Biology and Material Science
Ligand Design for Metal Complexation
The presence of multiple potential donor atoms—specifically the nitrogen atom of the pyridine (B92270) ring, the amino nitrogen, and the oxygen atoms of the carboxylate group—renders 3-(Pyridin-2-ylamino)benzoic acid an effective chelating agent for a variety of metal ions.
This compound and its derivatives act as versatile ligands capable of coordinating to metal centers through various modes. The pyridine nitrogen and the carboxylate oxygen are common coordination sites, allowing the ligand to act as a bidentate chelating agent. This chelation results in the formation of stable metallacycles. The specific coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands. For instance, in many complexes, the carboxylate group binds to metal ions in different modes, which contributes to the structural diversity of the resulting coordination polymers. The flexibility of the aminobenzoic bridge also allows for the formation of both mononuclear and polynuclear complexes.
A range of metal complexes involving pyridinyl and benzoic acid-containing ligands have been synthesized and characterized. Hydrothermal methods are frequently employed for the synthesis of coordination polymers, reacting the ligand with various metal salts. rsc.org For example, complexes with transition metals like Ni(II), Co(II), Zn(II), and Cu(II), as well as lanthanides like Gd(III), have been successfully prepared. rsc.org
Characterization of these complexes is typically achieved through a combination of techniques:
Infrared (IR) Spectroscopy: IR spectra are used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the C=O group (from the carboxylic acid) and the C=N group (from the pyridine ring) upon complexation provide evidence of bonding. fudutsinma.edu.ng
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. researchgate.net
Below is a table summarizing the structural features of several metal complexes synthesized from a related ligand, 3-pyridin-3-yl-benzoic acid. rsc.org
| Metal Ion | Complex Formula | Structure Type |
| Ni(II) | [Ni(L)₂(H₂O)₂] | 1D Double-Chain |
| Co(II) | [Co(L)₂(H₂O)₂] | 1D Double-Chain |
| Zn(II) | Zn(L)₂ | 1D Double-Chain |
| Cu(II) | [Cu(L)₂] | 1D Double-Chain |
| Cd(II) | [Cd(L)₂] | 3D Framework (roa top.) |
| Gd(III) | [Gd₂(L)₆(H₂O)₄] | 1D Double-Chain |
Table based on data for 3-pyridin-3-yl-benzoic acid (L) rsc.org
Coordination of ligands like this compound to metal ions can significantly enhance their biological activity compared to the free, uncomplexed ligand. researchgate.netresearchgate.net This enhancement is often explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with donor groups on the ligand reduces the polarity of the metal ion. researchgate.net This, in turn, increases the lipophilicity of the complex, facilitating its transport across the lipid membranes of microorganisms and enhancing its biological efficacy. researchgate.net
For example, studies on various metal complexes have shown that the complexed form exhibits greater antimicrobial activity against bacteria and fungi than the free ligand. researchgate.netnih.gov The increased activity of metal complexes is also attributed to the metal ion's ability to bind to microbial enzymes or interfere with cellular processes. nih.gov Similarly, the cytotoxicity of certain ligands against cancer cell lines has been observed to increase upon complexation with metal ions like ruthenium(II) or copper(II). researchgate.netnih.gov
| Organism/Cell Line | Activity of Free Ligand | Activity of Metal Complex | Reference |
| Various Bacteria | Lower Activity | Higher Activity | researchgate.net |
| Various Fungi | Lower Activity | Higher Activity | researchgate.net |
| E. coli | Active | Highly Active (Cu Complex) | researchgate.net |
| Cancer Cell Lines | Lower Cytotoxicity | Higher Cytotoxicity | researchgate.net |
Supramolecular Chemistry and Self-Assembly
The ability of this compound to form directional, non-covalent interactions, particularly through metal coordination and hydrogen bonding, makes it a prime candidate for use in supramolecular chemistry and crystal engineering.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Ligands derived from pyridinyl and benzoic acid moieties are excellent candidates for MOF construction due to their rigidity and defined coordination vectors. rsc.orgnih.gov For instance, a ligand related to this compound has been used to synthesize MOFs with Zn(II), Cd(II), Co(II), and Ni(II). nih.gov In these structures, the ligand links the metal centers, creating extended networks. The resulting frameworks can have different dimensionalities, from 2D layers to complex 3D structures. rsc.orgnih.gov The specific topology of the MOF is influenced by the coordination geometry of the metal ion and the flexibility of the organic linker. nih.gov For example, complexes with a sql (square lattice) topology have been reported. nih.gov
Beyond metal coordination, hydrogen bonding plays a crucial role in directing the self-assembly of this compound and its derivatives in the solid state. The molecule contains both hydrogen bond donors (the carboxylic acid -OH and the amine N-H) and acceptors (the carboxylate oxygen and the pyridine nitrogen). These sites can engage in robust intermolecular hydrogen bonds, such as the common carboxylic acid···pyridine synthon. nih.govmdpi.com These interactions can assemble molecules into predictable supramolecular structures like dimers, 1D chains, or 2D sheets. mdpi.comuzh.ch In the absence of metal ions, these hydrogen-bonding interactions are the primary force governing the crystal packing. uzh.ch The interplay between hydrogen bonding and other non-covalent interactions like π–π stacking can lead to complex and predictable multi-dimensional architectures, a key goal of crystal engineering. rsc.orgnih.gov
Development of Chemical Sensors and Probes
The creation of specialized molecules that can detect and signal the presence of other chemical species is a dynamic area of chemical biology and material science. These sensors and probes are essential tools for environmental monitoring, diagnostic assays, and cellular imaging.
Fluorescence-Based Sensing Applications
Fluorescence-based sensors are particularly prized for their high sensitivity and the ability to provide real-time information. These probes are designed to exhibit a change in their fluorescent properties—such as turning on, turning off, or shifting in color—upon binding to a specific target analyte, which can range from metal ions to biological macromolecules.
Despite the widespread development of fluorescent probes based on various heterocyclic scaffolds, a review of scientific literature indicates that this compound has not been a focal point for the development of fluorescence-based sensors. While pyridine and benzoic acid motifs are individually present in some sensor molecules, the specific combination as found in this compound is not prominently featured in studies dedicated to chemical sensing applications.
Building Block in Organic Synthesis and Drug Scaffold Design
In the construction of complex molecules, chemists rely on "building blocks," which are smaller, pre-functionalized molecules that can be reliably connected. This compound is a quintessential example of such a building block, offering multiple reactive sites for synthetic elaboration. Its utility stems from the presence of a carboxylic acid, a secondary amine, and a pyridine ring, each providing a handle for distinct chemical transformations.
The pyridine ring itself is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve the water solubility of a potential drug molecule. The strategic combination of these functional groups makes this compound a versatile starting point for creating diverse molecular architectures, particularly in the design of new drug scaffolds.
Table 1: Synthetic Utility of this compound as a Building Block
| Structural Feature | Potential Synthetic Transformation | Resulting Structure | Purpose in Drug Design |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Amide Coupling | Amide | Introduce new substituents to probe structure-activity relationships; form linkages to other pharmacophores. |
| Esterification | Ester | Create prodrugs to improve bioavailability; modify physicochemical properties. | |
| Secondary Amine (-NH-) | N-Alkylation / N-Arylation | Tertiary Amine | Modulate basicity and three-dimensional shape; fine-tune receptor binding. |
| Pyridine Ring | Electrophilic Aromatic Substitution | Substituted Pyridine | Alter electronic properties, solubility, and metabolic stability. |
| N-Oxidation | Pyridine N-oxide | Change polarity and hydrogen bonding capacity. |
Scaffold Hopping and Lead Compound Development
Scaffold hopping is a powerful strategy in modern drug discovery used to design new lead compounds by replacing the core molecular framework (the scaffold) of a known active molecule with a structurally different but functionally equivalent one. This technique is often employed to overcome issues with an existing compound, such as poor metabolic stability, toxicity, or limited patentability, while retaining or improving its desired biological activity.
The replacement of a metabolically vulnerable phenyl group with a more robust nitrogen-containing heterocycle like pyridine is a classic example of a scaffold hopping strategy to enhance a drug candidate's profile. The this compound scaffold is an excellent candidate for such an approach. It can be considered a bioisostere—a chemical substituent with similar physical or chemical properties that produce broadly similar biological effects—of several established pharmacophores, particularly those found in kinase inhibitors. For instance, it is structurally related to anilino-pyrimidine and indazole scaffolds that are prevalent in many anticancer drugs. By "hopping" to the this compound scaffold, medicinal chemists can develop novel lead compounds with potentially superior drug-like properties. This strategic replacement allows for the exploration of new chemical space and the generation of intellectual property around a new class of molecules.
Table 2: this compound in Scaffold Hopping Strategies
| Original Scaffold Example | Target Scaffold | Rationale for Scaffold Hop | Potential Therapeutic Area |
|---|---|---|---|
| Anilino-Pyrimidine | This compound | Improve metabolic stability by replacing a pyrimidine (B1678525) ring; explore new binding interactions. | Oncology (Kinase Inhibitors) |
| Indole-based amide | This compound | Increase solubility and improve physicochemical properties via the pyridine nitrogen. | Anti-inflammatory, Antiviral |
| Nitrobenzene derivative | This compound | Eliminate the formation of potentially toxic metabolites from nitro group reduction. | Various |
Future Research Directions
Exploration of Novel Synthetic Pathways and Catalytic Methods
The development of more efficient, sustainable, and cost-effective synthetic routes to 3-(pyridin-2-ylamino)benzoic acid and its derivatives remains a key objective. This includes the exploration of new catalysts and reaction conditions that can improve yields, reduce waste, and allow for greater functional group tolerance.
Integration of Advanced Computational Techniques with Experimental Data
The use of computational modeling and molecular docking studies can aid in the rational design of new derivatives with enhanced properties. researchgate.net By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of compounds with desired biological activities or material properties.
Identification of Undiscovered Biological Targets and Mechanistic Pathways in In Vitro Systems
Further screening of this compound derivatives against a wider range of biological targets could uncover new therapeutic applications. mdpi.com Elucidating the precise mechanisms by which these compounds exert their biological effects is also crucial for their development as safe and effective drugs.
Design of Highly Selective Molecular Probes for Cellular Studies
There is a continuing need for more sophisticated molecular probes to study complex cellular processes. Future research could focus on designing highly selective and sensitive probes based on the this compound scaffold for specific organelles, enzymes, or signaling pathways.
Development of Novel Research Tools based on the Compound Scaffold
The versatility of the this compound structure lends itself to the creation of novel research tools. This could include the development of affinity chromatography resins, photoaffinity labels, or other chemical biology tools to aid in the identification and characterization of protein targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Pyridin-2-ylamino)benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves condensation of 2-aminopyridine with substituted benzoic acid derivatives under acidic or basic conditions. For example, a two-step process (condensation followed by cyclization) can yield the target compound . Optimization includes adjusting pH (e.g., acidic media for protonation of intermediates) and temperature (60–100°C) to enhance yield. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard. Hydrogen bonding patterns and torsion angles are analyzed to confirm the planar arrangement of the pyridine and benzoic acid moieties . Complementary techniques include H/C NMR for functional group verification and LC-MS (e.g., using a C18 column and ESI ionization) for molecular weight confirmation .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS in MRM mode provides high sensitivity. For metabolic studies, isotope dilution mass spectrometry (ID-MS) with C-labeled internal standards minimizes matrix effects . Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges to isolate the compound from biological matrices.
Advanced Research Questions
Q. How can synthetic yields of this compound be improved when scaling up reactions?
- Methodological Answer : Kinetic studies using in-situ IR or Raman spectroscopy identify rate-limiting steps (e.g., imine formation). Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining yields >85% . Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., p-toluenesulfonic acid for acid-catalyzed steps) are critical.
Q. What computational methods complement experimental data in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites . Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, guiding structure-activity relationship (SAR) studies.
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use variable-temperature NMR to probe conformational flexibility. For example, rotameric equilibria in the pyridinylamino group can cause splitting in H NMR peaks, which is absent in the solid state .
Q. What strategies are effective in derivatizing this compound for targeted drug delivery?
- Methodological Answer : Amide coupling (e.g., EDC/HOBt) at the carboxylic acid group enables conjugation to peptides or polymers. For example, linking to PEGylated carriers improves solubility and bioavailability . Orthogonal protection (e.g., Fmoc for the amino group) allows selective functionalization of the pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
